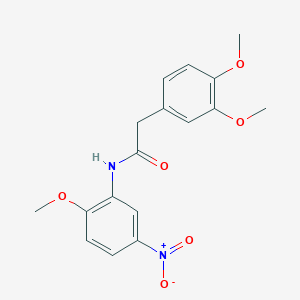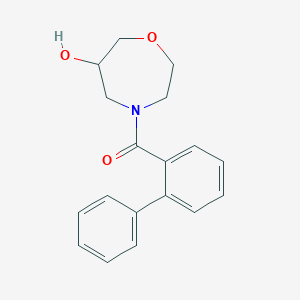![molecular formula C24H21N3O4 B5552944 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide and its derivatives involves multiple steps, starting from basic compounds to the final complex molecules. A study by Hussain et al. (2016) detailed the synthesis of a series of benzamides as potential Alzheimer's disease therapeutic agents, highlighting the importance of the piperazine and benzofuran components in medicinal chemistry (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed through various spectroscopic methods, including IR, 1H-NMR, and EI-MS. This structural confirmation is crucial for understanding the compound's interaction with biological targets. For instance, Kumar et al. (2017) utilized NMR and Mass spectrometry to confirm the chemical structures of synthesized piperazine derivatives, indicating the versatility of these techniques in molecular analysis (Kumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide derivatives are influenced by their functional groups. Studies show these compounds engage in various chemical reactions, offering a broad spectrum of biological activities. For example, Krishnaswamy et al. (2022) discussed the synthesis and antibacterial evaluation of novel benzofuran derivatives, underscoring the chemical versatility and potential applications of these molecules (Krishnaswamy et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and melting point, play a significant role in the compound's applicability in different environments. While specific studies on the physical properties of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide were not found, general trends in similar compounds suggest that these attributes are critical for their effectiveness and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for determining the compound's potential applications. The work by Abbasi et al. (2020) on benzamide derivatives as enzyme inhibitors showcases the importance of understanding these properties for developing therapeutic agents (Abbasi et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Researchers have developed novel derivatives with structures incorporating elements similar to N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. These compounds were synthesized through various chemical reactions, such as Claisen Schmidt condensation and Mannich’s reaction, and their structures were confirmed using spectroscopic methods. The pharmacological evaluations of these derivatives have included studies on antidepressant and antianxiety activities through behavioral tests in animal models (Kumar et al., 2017).
Alzheimer’s Disease Therapeutics
A significant area of research has been the synthesis of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. These studies involve the creation of compounds that inhibit enzymes associated with the disease's progression, such as butyrylcholinesterase. Molecular docking studies have been conducted to assess these compounds' potential therapeutic effects (Hussain et al., 2016).
Antiplasmodial Activities
The search for new antiplasmodial agents has led to the synthesis of acyl derivatives of furazanes tested against strains of Plasmodium falciparum. The activity of these compounds depends on the acyl moiety's nature, indicating a path for developing potential treatments for malaria (Hermann et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(21-6-3-15-30-21)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)22-16-17-4-1-2-5-20(17)31-22/h1-10,15-16H,11-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAPCVXKVAYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)


![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)